1-Methyl-3-nitroguanidine
Overview
Description
1-Methyl-3-nitroguanidine is an organic compound with the molecular formula C₂H₆N₄O₂. It is known for its applications in various fields, including explosives and scientific research. This compound is characterized by the presence of a nitro group and a guanidine moiety, making it a versatile chemical with unique properties.
Mechanism of Action
Target of Action
1-Methyl-3-nitroguanidine, also known as Methylnitronitrosoguanidine (MNNG), acts by adding alkyl groups to the O6 of guanine and O4 of thymine . These are the primary targets of the compound. Guanine and thymine are essential components of DNA, playing a crucial role in the storage and transmission of genetic information.
Mode of Action
The compound’s interaction with its targets leads to transition mutations between GC and AT .
Biochemical Pathways
It is known that the compound can lead to mutations in the dna, which can disrupt normal cellular processes and lead to various downstream effects, including cell death or uncontrolled cell growth .
Pharmacokinetics
this compound has low lipophilicity, with log (Kow) equal to -0.84 . This property impacts the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially limiting its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its mutagenic and carcinogenic properties . It has been used experimentally to induce gastric cancer in mice . In an aquatic environment, it has shown significant lethal effects on certain species at high concentrations .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of this compound. For example, degradation of the compound in ultraviolet light (UV) greatly increased its toxicity to Daphnia pulex . Furthermore, the compound is being assessed for potential use in insensitive munitions (IM) formulations, which are resistant to accidental detonation .
Biochemical Analysis
Biochemical Properties
1-Methyl-3-nitroguanidine is known to interact with various biomolecules. For instance, it has been reported to act by adding alkyl groups to the O6 of guanine and O4 of thymine, which can lead to transition mutations between GC and AT . This interaction with DNA bases is a key aspect of its biochemical activity.
Cellular Effects
The effects of this compound on cells are largely untested. It has been observed to have significant sublethal effects on growth in certain aquatic species at specific concentrations . It’s also known to cause significant decreases in reproduction in Daphnia pulex .
Molecular Mechanism
The molecular mechanism of this compound involves the addition of alkyl groups to specific sites on DNA bases, leading to transition mutations . This can potentially disrupt normal cellular processes and lead to adverse effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, degradation of this compound in ultraviolet light greatly increased toxicity to Daphnia pulex .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, significant lethal effects were only observed in Daphnia pulex, Hydra littoralis, and Chironomus dilutus at concentrations ≥2186 mg/L .
Metabolic Pathways
It has been observed to cause significant enrichment of several canonical-pathways responsible for metabolism of cellular energy substrates .
Preparation Methods
1-Methyl-3-nitroguanidine can be synthesized through several methods. One common synthetic route involves the nitration of 1-methylguanidine. The reaction typically requires a nitrating agent such as nitric acid, and the process is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Methyl-3-nitroguanidine undergoes various chemical reactions, including:
Scientific Research Applications
1-Methyl-3-nitroguanidine has several applications in scientific research:
Comparison with Similar Compounds
1-Methyl-3-nitroguanidine is similar to other nitroguanidine compounds, such as nitroguanidine and 1-methyl-3-nitro-1-nitrosoguanidine. it is unique in its specific molecular structure and properties:
Nitroguanidine: This compound is also used in explosives and has similar energetic properties but lacks the methyl group present in this compound.
1-Methyl-3-nitro-1-nitrosoguanidine: This compound is a potent mutagen and is used in genetic research, similar to this compound, but it contains an additional nitroso group.
These comparisons highlight the distinct characteristics and applications of this compound in various fields.
Properties
IUPAC Name |
1-methyl-2-nitroguanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4O2/c1-4-2(3)5-6(7)8/h1H3,(H3,3,4,5) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXKNNGWSDYMMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=N[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4245-76-5 | |
Record name | N-Methyl-N′-nitroguanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4245-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the environmental concerns associated with 1-methyl-3-nitroguanidine?
A1: Research indicates that while the parent compound MeNQ exhibits low acute toxicity to aquatic organisms like fathead minnows (Pimephales promelas) at concentrations up to 716 mg/L [], its degradation products formed under ultraviolet (UV) radiation demonstrate significantly higher toxicity. A study observed 85% mortality in fathead minnows exposed to a similar concentration of UV-degraded MeNQ, even though only 3.3% of the parent compound degraded during the UV treatment []. This highlights the potential ecological risks posed by MeNQ degradation products in the environment.
Q2: How is this compound analyzed in environmental samples?
A2: A sensitive and selective method for the simultaneous determination of this compound alongside neonicotinoid insecticides in cucumbers and soil samples has been developed []. This method utilizes QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample preparation, followed by analysis using high-performance liquid chromatography with diode-array detection (HPLC-DAD). This technique allows for the quantification of trace amounts of MeNQ and other target analytes in complex matrices, facilitating the monitoring of their environmental fate and potential risks.
Q3: Can you explain the role of this compound in the context of hydroxyl radical production?
A3: Research suggests that this compound (MNNG) can contribute to the production of hydroxyl radicals (•OH) in biological systems []. This occurs when hydrogen peroxide (H2O2), generated by enzymatic reactions such as those catalyzed by xanthine oxidase, reacts with the nitroso group of MNNG. This reaction forms this compound (MNG) and the unstable intermediate peroxynitric acid (ONOOH), which quickly decomposes into •OH and nitrogen dioxide. The generation of •OH is significant due to its high reactivity and potential to cause cellular damage, making it relevant to studies investigating oxidative stress and related pathologies.
Q4: Are there any alternative analytical techniques for detecting this compound and related compounds?
A4: Yes, besides the HPLC-DAD method, recent research explores the use of liquid chromatography-mass spectrometry (LC-MS) coupled with catalytic reduction for analyzing nitroguanidine compounds, including this compound []. This approach utilizes a palladium-modified graphitic carbon nitride catalyst for the reduction of nitro groups, enhancing the detection sensitivity and selectivity of the analysis. The application of LC-MS offers advantages in terms of sensitivity and specificity, particularly for complex matrices where interference from other compounds might be a concern.
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